molecular formula C9H12N2OS B076770 1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone CAS No. 13995-64-7

1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone

Cat. No.: B076770
CAS No.: 13995-64-7
M. Wt: 196.27 g/mol
InChI Key: VMYIXFZQJDKMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone is a chemical compound with the molecular formula C9H12N2OS It is a pyrimidine derivative, characterized by the presence of an ethanone group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 2-ethyl-4-mercapto-6-methylpyrimidine with ethanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and recrystallization are commonly used to purify the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The pyrimidine ring can interact with nucleic acids, potentially influencing gene expression and protein synthesis.

Comparison with Similar Compounds

  • 1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)propanone
  • 1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)butanone

Comparison: 1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone is unique due to its specific ethanone group, which imparts distinct chemical properties. Compared to its analogs with different alkyl groups, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.

Properties

IUPAC Name

1-(2-ethyl-6-methyl-4-sulfanylidene-1H-pyrimidin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-4-7-10-5(2)8(6(3)12)9(13)11-7/h4H2,1-3H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYIXFZQJDKMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=S)C(=C(N1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515278
Record name 1-(2-Ethyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13995-64-7
Record name 1-(2-Ethyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.